Acetic acid;oxepan-2-ylmethanol
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Overview
Description
Acetic acid;oxepan-2-ylmethanol is a compound that combines the properties of acetic acid and oxepan-2-ylmethanol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar Oxepan-2-ylmethanol is an organic compound containing an oxepane ring, which is a seven-membered ether ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxepan-2-ylmethanol can be achieved through the esterification of acetic acid with oxepan-2-ylmethanol. This reaction typically involves heating acetic acid and oxepan-2-ylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the ester. The reaction conditions may vary, but a common approach is to heat the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;oxepan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;oxepan-2-ylmethanol depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of acetic acid and oxepan-2-ylmethanol. The oxepane ring may interact with various molecular targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in various industries.
Oxepan-2-ylmethanol: An organic compound with a seven-membered ether ring.
Esters of acetic acid: Such as ethyl acetate and butyl acetate, which are commonly used as solvents and in the production of polymers.
Uniqueness
Acetic acid;oxepan-2-ylmethanol is unique due to the combination of the acetic acid moiety and the oxepane ring
Properties
CAS No. |
52426-81-0 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
acetic acid;oxepan-2-ylmethanol |
InChI |
InChI=1S/C7H14O2.C2H4O2/c8-6-7-4-2-1-3-5-9-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) |
InChI Key |
CSXZQXQBGXOHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(OCC1)CO |
Origin of Product |
United States |
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